
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one: is an organic compound characterized by the presence of a hydroxyl group and a conjugated double bond system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one typically involves the aldol condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products Formed:
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of 1,2-diphenylpropan-1-ol or 1,2-diphenylpropane.
Substitution: Formation of halogenated derivatives like 3-chloro-1,2-diphenylprop-2-en-1-one.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group and the conjugated double bond system allow it to participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(E)-3-hydroxy-1,2-diphenylprop-2-en-1-one: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Benzoin: A structurally similar compound with a hydroxyl group and a conjugated system, but with different substituents.
Uniqueness:
Structural Features: The Z-configuration of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one imparts unique reactivity and interaction profiles compared to its E-isomer and other similar compounds.
Applications: Its specific structural arrangement makes it suitable for applications in catalysis, pharmaceuticals, and material science, where precise molecular interactions are crucial.
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11- |
Clé InChI |
BZQDUENZFVSUIJ-KAMYIIQDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/O)/C(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=CO)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
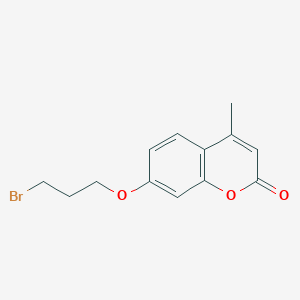
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)


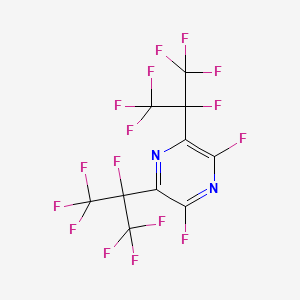
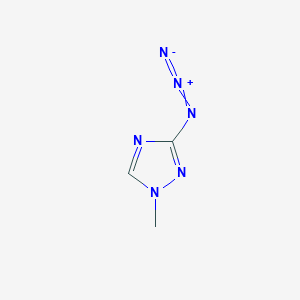
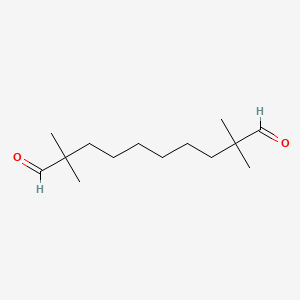
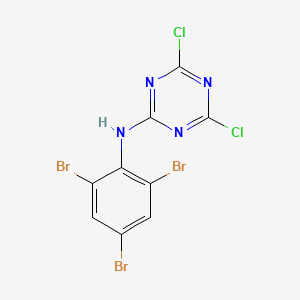


![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
